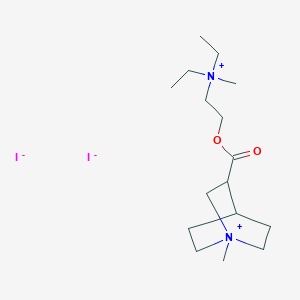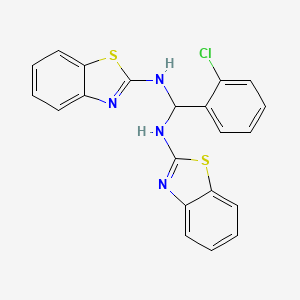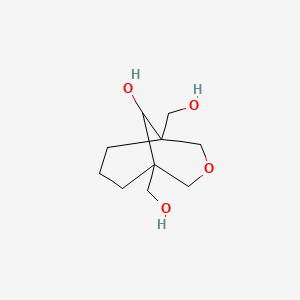
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features two hydroxymethyl groups and an oxabicyclo nonane ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxymethyl groups.
Example Synthetic Route:
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile under heat to form the bicyclic core.
Hydroxymethylation: The bicyclic compound is then subjected to hydroxymethylation using formaldehyde in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halides, ethers, esters.
Scientific Research Applications
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonane: Lacks the hydroxyl group at the 9-position.
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-2-ol: Hydroxyl group at a different position.
Uniqueness
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol is unique due to its specific substitution pattern and the presence of both hydroxymethyl groups and an oxabicyclo nonane ring. This combination of features makes it particularly versatile for various chemical transformations and applications.
Properties
CAS No. |
6948-40-9 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,5-bis(hydroxymethyl)-3-oxabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H18O4/c11-4-9-2-1-3-10(5-12,8(9)13)7-14-6-9/h8,11-13H,1-7H2 |
InChI Key |
ITAGXAAUYTWNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCC(C1)(C2O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


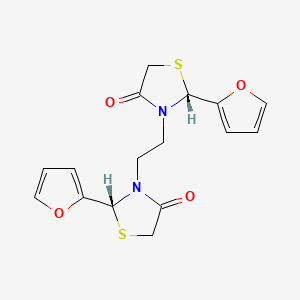
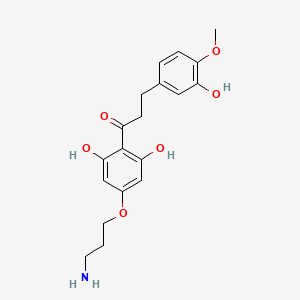
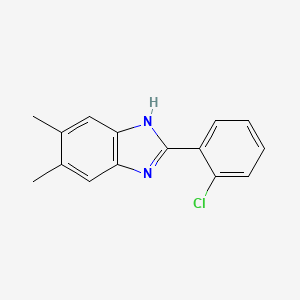

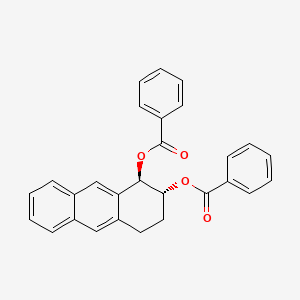
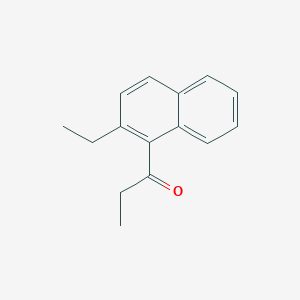
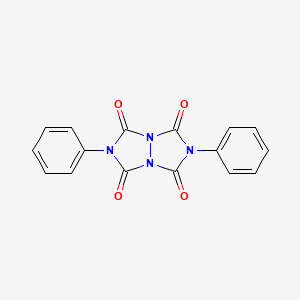

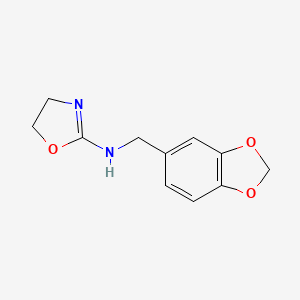
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)

